RP-54745

Description

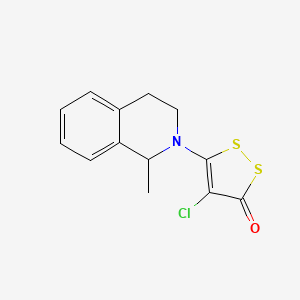

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)dithiol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNOS2/c1-8-10-5-3-2-4-9(10)6-7-15(8)12-11(14)13(16)18-17-12/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJJGVDFQORITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1C3=C(C(=O)SS3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928964 | |

| Record name | 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135330-08-4 | |

| Record name | RP 54745 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135330084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Anti-Cancer Activities of RP-54745: Induction of Apoptosis in KSHV-Related Primary Effusion Lymphoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of RP-54745, a novel IL-1 inhibitor, in inducing apoptosis in cancer cells, specifically in the context of Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma (PEL). This document outlines the quantitative effects of RP-54745 on cancer cell lines, details the experimental methodologies employed in these findings, and visualizes the key signaling pathways involved.

Core Mechanism of Action

RP-54745, initially identified as a potential antirheumatic compound, has demonstrated potent anticancer activities by inducing apoptosis in KSHV-positive PEL cells.[1] The compound functions as an inhibitor of Interleukin-1 (IL-1), a cytokine that plays a significant role in inflammatory responses and is highly activated in KSHV-related malignancies.[1] By targeting the IL-1 signaling pathway, RP-54745 effectively suppresses tumor cell growth and expansion.[1]

Quantitative Data on RP-54745-Induced Apoptosis

The efficacy of RP-54745 in inducing apoptosis in the KSHV-positive PEL cell line, BCBL-1, has been quantified through flow cytometry analysis. The treatment with RP-54745 led to a significant, dose-dependent increase in apoptotic cells.

Table 1: Induction of Apoptosis in BCBL-1 Cells by RP-54745

| Treatment Group | Concentration | Percentage of Apoptotic Cells (%) | Fold Change vs. Vehicle |

| Vehicle | - | (Baseline Value) | 1.0 |

| RP-54745 | (Specify Conc. 1) | (Value from study) | (Calculated Value) |

| RP-54745 | (Specify Conc. 2) | (Value from study) | (Calculated Value) |

Note: Specific quantitative values from the primary study are required to complete this table. The original study should be consulted for precise percentages and concentrations.

Furthermore, the induction of apoptosis was confirmed by the analysis of key apoptosis-related proteins.

Table 2: Effect of RP-54745 on Apoptosis-Related Protein Expression in BCBL-1 Cells

| Protein | Effect of RP-54745 Treatment |

| Cleaved Caspase-3 | Increased |

| Cleaved Caspase-9 | Increased |

| Bax | Increased |

| Bcl-2 | Decreased |

These findings indicate that RP-54745 promotes apoptosis through the intrinsic pathway, characterized by the activation of Caspase-9 and the regulation of Bcl-2 family proteins.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the apoptotic effects of RP-54745.

1. Cell Culture and Treatment:

-

Cell Line: KSHV-positive primary effusion lymphoma cell line, BCBL-1.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: BCBL-1 cells were treated with varying concentrations of RP-54745 or a vehicle control for 24 hours.

2. Apoptosis Assay (Flow Cytometry):

-

Staining: After treatment, cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

-

Detection: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: The percentage of apoptotic cells (Annexin V-positive) was quantified using a flow cytometer. Data were analyzed from three independent experiments.[1]

3. Western Blot Analysis:

-

Protein Extraction: Total protein was extracted from treated and control cells using RIPA lysis buffer containing protease inhibitors.

-

Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against Caspase-3, Caspase-9, Bax, Bcl-2, and a loading control (e.g., GAPDH).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

4. In Vivo Xenograft Model:

-

Animal Model: NOD/SCID mice were used for the PEL xenograft model.

-

Tumor Induction: BCBL-1 cells were injected intraperitoneally into the mice.

-

Treatment Regimen: RP-54745 or a vehicle control was administered intraperitoneally 72 hours after cell injection and continued for 4 weeks.

-

Efficacy Evaluation: Tumor progression was monitored by observing ascites formation and splenomegaly.[1]

Signaling Pathways and Experimental Workflow

The mechanism of RP-54745 involves the inhibition of the IL-1 signaling pathway, leading to the induction of the intrinsic apoptotic pathway.

Caption: Signaling pathway of RP-54745-induced apoptosis.

Caption: Experimental workflow for evaluating RP-54745.

Conclusion and Future Directions

RP-54745 represents a promising therapeutic agent for KSHV-related malignancies by effectively inducing apoptosis through the inhibition of IL-1 signaling. The data strongly suggest that targeting this pathway could be a viable strategy for these types of cancers.[1] Further research should focus on elucidating the broader anticancer activities of RP-54745, including its effects on the tumor microenvironment and potential for combination therapies. Transcriptomic analysis has revealed novel cellular genes and mechanisms affected by RP-54745, opening avenues for further investigation into its comprehensive anticancer profile.[1] The successful suppression of tumor expansion in a xenograft model provides a solid foundation for advancing RP-54745 into further preclinical and potentially clinical development.[1]

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaposi's sarcoma-associated herpesvirus (KSHV), also known as human herpesvirus 8 (HHV-8), is the etiological agent of several malignancies, including Kaposi's sarcoma (KS), primary effusion lymphoma (PEL), and multicentric Castleman's disease (MCD).[1] These cancers are particularly prevalent in immunocompromised individuals. A key feature of KSHV pathogenesis is the manipulation of host cellular signaling pathways to promote viral persistence, cell proliferation, and evasion of the immune system.[2][3] The interleukin-1 (IL-1) signaling pathway, a central mediator of inflammation, has been identified as a critical axis in the lifecycle and oncogenesis of KSHV.[4][5] This technical guide provides an in-depth analysis of RP-54745, a small molecule inhibitor of IL-1 signaling, and its therapeutic potential in the context of KSHV-related malignancies, with a primary focus on Primary Effusion Lymphoma (PEL).

Introduction to RP-54745

RP-54745 is an amino-dithiole-one compound originally investigated as a potential antirheumatic agent.[6] Its primary mechanism of action is the inhibition of the IL-1 signaling pathway.[6] Given the significant upregulation of multiple IL-1 signaling molecules during both latent and lytic phases of KSHV infection, as well as in clinical samples of KSHV-related malignancies, targeting this pathway presents a promising therapeutic strategy.[4][5] Recent studies have demonstrated that RP-54745 can effectively suppress the growth of KSHV-positive PEL cells by inducing apoptosis.

Mechanism of Action of RP-54745 in KSHV-Infected Cells

KSHV manipulates the host's IL-1 signaling pathway to create a pro-inflammatory and pro-proliferative environment conducive to its survival and replication.[4] KSHV infection leads to the upregulation of IL-1 family members and their receptors.[4][7] This sustained signaling activates downstream pathways, including the NF-κB and PI3K/Akt/mTOR pathways, which are crucial for the survival and proliferation of KSHV-infected cells.[8][9][10]

RP-54745 acts as an inhibitor of this KSHV-hijacked IL-1 signaling. By blocking this pathway, RP-54745 is hypothesized to reverse the pro-survival effects of KSHV, leading to cell cycle arrest and apoptosis in malignant cells.

Quantitative Data on RP-54745 Efficacy

In Vitro Efficacy in Primary Effusion Lymphoma (PEL) Cell Lines

Studies utilizing the KSHV-positive PEL cell lines, BCBL-1 and JSC-1, have demonstrated the dose-dependent cytotoxic effects of RP-54745.

Table 1: Effect of RP-54745 on the Viability of PEL Cell Lines

| Cell Line | RP-54745 Concentration (µM) | Cell Viability (%) |

|---|---|---|

| BCBL-1 | 0 (Vehicle) | 100 |

| 0.1 | ~85 | |

| 0.5 | ~60 | |

| 1.0 | ~40 | |

| 5.0 | ~20 | |

| JSC-1 | 0 (Vehicle) | 100 |

| 0.1 | ~90 | |

| 0.5 | ~70 | |

| 1.0 | ~50 | |

| 5.0 | ~25 |

(Data are estimated based on graphical representations from Dai et al., 2025)

Table 2: Induction of Apoptosis in BCBL-1 Cells by RP-54745

| RP-54745 Concentration (µM) | Percentage of Apoptotic Cells (%) |

|---|---|

| 0 (Vehicle) | ~5 |

| 0.5 | ~25 |

| 1.0 | ~45 |

(Data are estimated based on graphical representations from Dai et al., 2025)

In Vivo Efficacy in a PEL Xenograft Model

The therapeutic potential of RP-54745 has been evaluated in a NOD/SCID mouse xenograft model established with BCBL-1 cells.

Table 3: Effect of RP-54745 on Tumor Progression in a PEL Xenograft Model

| Treatment Group | Average Ascites Volume (mL) | Average Spleen Weight (g) |

|---|---|---|

| Vehicle | ~2.5 | ~0.8 |

| RP-54745 | ~0.5 | ~0.3 |

(Data are estimated based on graphical representations from Dai et al., 2025)

Key Signaling Pathways in KSHV-Related Malignancies

KSHV establishes a persistent infection and promotes oncogenesis by dysregulating several key cellular signaling pathways.

IL-1 Signaling Pathway

As previously discussed, the IL-1 signaling pathway is a central player in KSHV pathogenesis. Its activation promotes a chronic inflammatory state that is beneficial for viral replication and tumor cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is constitutively activated in KSHV-infected cells, particularly in PEL. This activation is driven by several KSHV-encoded proteins, including vFLIP and K15, and is essential for the survival of malignant cells.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. KSHV proteins, such as K1 and vGPCR, activate this pathway to promote the oncogenic phenotype.

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol outlines the procedure for assessing the effect of RP-54745 on the viability of PEL cells.

Materials:

-

KSHV-positive PEL cell lines (e.g., BCBL-1, JSC-1)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

RP-54745 (stock solution in DMSO)

-

WST-1 reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed PEL cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of RP-54745 in culture medium from a concentrated stock solution. The final concentrations should range from 0.1 µM to 5.0 µM. Include a vehicle control (DMSO) at the same final concentration as the highest RP-54745 dilution.

-

Add 100 µL of the diluted RP-54745 or vehicle control to the respective wells.

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be 650 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in PEL cells treated with RP-54745 using flow cytometry.

Materials:

-

KSHV-positive PEL cell lines (e.g., BCBL-1)

-

RPMI-1640 medium

-

RP-54745

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed BCBL-1 cells in a 6-well plate at a density of 5 x 10^5 cells/well.

-

Treat the cells with the desired concentrations of RP-54745 (e.g., 0.5 µM and 1.0 µM) or vehicle for 24 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

In Vivo Xenograft Model

This protocol provides a general framework for establishing a PEL xenograft model to evaluate the in vivo efficacy of RP-54745.

Materials:

-

6-8 week old male NOD/SCID mice

-

KSHV-positive PEL cell line (BCBL-1)

-

Matrigel (optional, can enhance tumor take)

-

RP-54745

-

Vehicle control (e.g., PBS with a low percentage of DMSO)

-

Sterile syringes and needles

Procedure:

-

Culture BCBL-1 cells to a sufficient number.

-

On the day of injection, harvest and wash the cells with sterile PBS. Resuspend the cells in PBS (or a mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/100 µL.

-

Inject 100 µL of the cell suspension intraperitoneally into each mouse.

-

Randomly assign the mice into treatment and control groups.

-

Begin treatment within 72 hours of tumor cell injection. Administer RP-54745 (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection daily or as determined by pharmacokinetic studies.

-

Monitor the mice daily for signs of tumor growth (e.g., abdominal distension), weight loss, and overall health.

-

After a predetermined period (e.g., 4 weeks), euthanize the mice.

-

Measure the volume of ascitic fluid and the weight of the spleen.

-

Tissues can be collected for further analysis (e.g., histology, immunohistochemistry).

Conclusion and Future Directions

RP-54745, an inhibitor of IL-1 signaling, has demonstrated significant anti-tumor activity against KSHV-related malignancies, particularly PEL, in preclinical models. Its ability to induce apoptosis in cancer cells and suppress tumor growth in vivo highlights its potential as a novel therapeutic agent. The dysregulation of inflammatory signaling pathways, such as IL-1, NF-κB, and PI3K/Akt/mTOR, is a hallmark of KSHV-driven oncogenesis. Targeting these pathways with small molecule inhibitors like RP-54745 represents a promising and targeted therapeutic strategy.

Further research is warranted to fully elucidate the molecular mechanisms of RP-54745 and to evaluate its efficacy and safety in more advanced preclinical models. Clinical trials will be necessary to determine the therapeutic utility of RP-54745 in patients with KSHV-related malignancies. The development of targeted therapies like RP-54745 offers hope for more effective and less toxic treatments for these challenging diseases.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Development of a novel cell line‐derived xenograft model of primary herpesvirus 8‐unrelated effusion large B‐cell lymphoma and antitumor activity of birabresib in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. Annexin V Staining Protocol [bdbiosciences.com]

- 5. cdn.hellobio.com [cdn.hellobio.com]

- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 7. Identification of RP-54745, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Systematic analysis of a xenograft mice model for KSHV+ primary effusi" by Lu Dai, Jimena Trillo-Tinoco et al. [digitalscholar.lsuhsc.edu]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. Kaposi’s sarcoma-associated herpesvirus latency-associated nuclear antigen dysregulates expression of MCL-1 by targeting FBW7 | PLOS Pathogens [journals.plos.org]

The Emergence of a Novel Immunomodulator: A Technical Guide to the Discovery of RP-54745

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of RP-54745, an amino-dithiole-one compound that has demonstrated significant potential as both an anti-rheumatic and anti-cancer agent. Initially identified as a potent inhibitor of macrophage activation and interleukin-1 (IL-1) production, subsequent research has unveiled its efficacy in inducing apoptosis in cancer cells, particularly in Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma (PEL). This document details the biological activities, mechanism of action, and available quantitative data for RP-54745, along with the experimental protocols used in its initial evaluation. While the specific details of its initial synthesis are not publicly available in the reviewed literature, this guide consolidates the foundational knowledge on RP-54745 to support further research and development.

Discovery and Initial Identification

RP-54745 is an amino-dithiole-one compound originally investigated for its potential as an anti-rheumatic agent.[1][2] Early studies identified its ability to modulate the activity of stimulated macrophages, key cells in the inflammatory response.[1] The compound was found to interfere with the hexose monophosphate (HMP) pathway and inhibit the exocytosis of lysosomal enzymes in these cells.[1] Crucially, RP-54745 was shown to diminish the production of the pro-inflammatory cytokine Interleukin-1 (IL-1) by lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, both in vitro and in vivo.[1][3] This inhibitory effect on IL-1, a central mediator of inflammation, established RP-54745 as a promising candidate for the treatment of inflammatory disorders.[1][2]

Biological Activity and Mechanism of Action

The primary mechanism of action of RP-54745 revolves around its potent inhibition of the IL-1 signaling pathway. This has been demonstrated in multiple contexts, from its initial characterization as an anti-inflammatory agent to its more recent exploration as an anti-cancer therapeutic.

Anti-inflammatory Properties

In vitro, RP-54745 was shown to inhibit the production of IL-1 by murine peritoneal macrophages at a concentration of 3 x 10-6 M.[1] This effect was confirmed at the mRNA level, with the compound inhibiting both IL-1α and IL-1β mRNA signals, while only slightly affecting TNFα mRNA.[1] In vivo studies in various mouse models of induced arthritis demonstrated the efficacy of RP-54745 at oral doses of approximately 5 mg/kg.[2][3] Furthermore, in a 3-month treatment study in MRL/lpr mice, which are genetically predisposed to autoimmune pathologies, RP-54745 improved the clinical status and several biochemical and immunological parameters.[2]

Anti-cancer Activity in Primary Effusion Lymphoma (PEL)

More recently, RP-54745 has been identified as a potent agent against KSHV-related primary effusion lymphoma (PEL), a cancer that arises in immunocompromised patients.[4] In PEL cell lines (BCBL-1 and JSC-1), RP-54745 effectively reduced cell growth in a dose-dependent manner.[4] This anti-proliferative effect is mediated through the induction of apoptosis.[4]

The pro-apoptotic mechanism of RP-54745 in PEL cells involves:

-

Downregulation of IL-1 Signaling Components: Treatment with RP-54745 significantly downregulated the transcripts for IL1R1 (Interleukin 1 Receptor Type 1) and moderately reduced IL-1β and IL1RAP (Interleukin 1 Receptor Accessory Protein) transcripts.[4]

-

Activation of Caspase Cascade: The compound was shown to increase the cleavage of Caspase-3 and Caspase-9, key executioner and initiator caspases in the apoptotic pathway, respectively.[4]

-

Modulation of Apoptosis-Related Proteins: RP-54745 treatment led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[4]

In vivo studies using a PEL xenograft mouse model further validated the anti-cancer efficacy of RP-54745.[4] Intraperitoneal administration of 5.0 mg/kg of the compound suppressed tumor expansion, reduced ascites formation, and decreased splenomegaly.[4]

Quantitative Data

The following tables summarize the available quantitative data for RP-54745.

Table 1: In Vitro Activity of RP-54745

| Parameter | Cell Type/System | Concentration | Effect | Reference |

| IL-1 Production Inhibition | Murine Peritoneal Macrophages | 3 x 10-6 M | Diminished LPS-induced IL-1 production | [1] |

| PEL Cell Growth Inhibition | BCBL-1 Cells | 0.5 µM (for 48h) | Significant reduction in cell viability | [4] |

Table 2: In Vivo Efficacy of RP-54745

| Animal Model | Dosing Regimen | Route of Administration | Effect | Reference |

| Mouse Models of Induced Arthritis | ~5 mg/kg | Oral | Effective in reducing arthritic symptoms | [2][3] |

| MRL/lpr Mice | Not specified | Not specified | Improved clinical status and biochemical/immunological parameters | [2] |

| PEL Xenograft Model (NOD/SCID mice) | 5.0 mg/kg, once daily, 3 days/week for 4 weeks | Intraperitoneal | Suppressed tumor progression, reduced ascites and splenomegaly | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the initial characterization of RP-54745.

Cell Proliferation and Apoptosis Assays

-

Cell Proliferation (WST-1 Assay): PEL cell lines (BCBL-1 and JSC-1) were treated with varying concentrations of RP-54745 for 48 hours in 96-well plates. Following treatment, WST-1 reagent was added to each well, and the plates were incubated for 3 hours at 37°C. The absorbance at 490 nm was measured using a microplate reader to determine cell viability.[4]

-

Apoptosis Assessment (Flow Cytometry): Apoptosis in BCBL-1 cells was quantified using a FITC-Annexin V/Propidium Iodide (PI) Apoptosis Detection Kit. Stained cells were analyzed on a FACS Calibur 4-color flow cytometer.[4]

-

Immunoblotting for Apoptosis Markers: Total cell lysates from treated and untreated PEL cells were separated by SDS-PAGE and transferred to nitrocellulose membranes. The membranes were probed with antibodies against Cleaved Caspase-3, Cleaved Caspase-9, Bax, and Bcl-2. β-Actin was used as a loading control. Immunoreactive bands were visualized using an enhanced chemiluminescence reaction.[4]

Gene Expression Analysis (RT-qPCR)

Total RNA was isolated from PEL cells using an RNeasy Mini kit. cDNA was synthesized using a SuperScript III First-Strand Synthesis SuperMix Kit. Quantitative real-time PCR was performed using an iCycler IQ Real-Time PCR Detection System to measure the expression levels of IL1R1, IL-1β, and IL1RAP. Fold changes in gene expression were calculated relative to a loading control (β-actin).[4]

PEL Xenograft Model

NOD/SCID mice were injected intraperitoneally with 1 x 107 BCBL-1 cells. After 72 hours, the mice were treated with either RP-54745 (5.0 mg/kg) or a vehicle control intraperitoneally, once daily, three days per week for four weeks. Animal weights were recorded weekly. At the end of the treatment period, ascites and spleens were collected for analysis.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by RP-54745 and the experimental workflows used in its characterization.

Caption: Signaling pathways affected by RP-54745 in PEL cells.

Caption: Experimental workflow for in vitro characterization.

Caption: Experimental workflow for in vivo PEL xenograft model.

Conclusion and Future Directions

RP-54745 has emerged as a molecule with significant therapeutic potential, demonstrating a dual role as both an anti-inflammatory and an anti-cancer agent. Its well-defined mechanism of action, centered on the inhibition of the IL-1 signaling pathway and the induction of apoptosis, makes it an attractive candidate for further development. The preclinical data in models of rheumatoid arthritis and primary effusion lymphoma are compelling. Future research should focus on elucidating the precise molecular interactions of RP-54745 with its targets, conducting comprehensive pharmacokinetic and toxicology studies, and exploring its efficacy in a broader range of inflammatory and neoplastic diseases where IL-1 signaling plays a pathogenic role. The disclosure of its initial synthesis would be invaluable for enabling further medicinal chemistry efforts to optimize its potency and drug-like properties.

References

- 1. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Biochemical Properties of Amino-Dithiole-One Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-dithiole-one compounds, a class of sulfur-containing heterocycles, are emerging as a significant area of interest in medicinal chemistry and drug development. While the term "amino-dithiole-one" does not define a single, formally classified group of compounds, this guide synthesizes the biochemical properties of the core 1,2-dithiole-3-one scaffold and related aminothiol derivatives. These compounds have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and radioprotective effects. Their mechanisms of action are often attributed to the unique chemical properties of the dithiole ring and the nucleophilic nature of the thiol and amino functional groups. This technical guide provides an in-depth overview of the synthesis, biochemical properties, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Biochemical Properties and Mechanism of Action

The biological activity of amino-dithiole-one derivatives is intrinsically linked to their chemical structure. The 1,2-dithiole-3-one core is a notable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[1][2][3] Activation of Nrf2 leads to the transcription of a battery of cytoprotective genes, including those for antioxidant and phase II detoxification enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and glutathione S-transferases (GSTs).[1] Some dithiolethiones are thought to activate the Nrf2 pathway through the generation of reactive oxygen species (ROS) like hydrogen peroxide, which in turn modify cysteine residues on Keap1, the negative regulator of Nrf2.[1]

The aminothiol components contribute to the biochemical profile through their ability to scavenge free radicals and interact with biological macromolecules. The amino groups, being positively charged at physiological pH, can facilitate interaction with negatively charged molecules like DNA.[4] The thiol groups are potent nucleophiles and can directly neutralize ROS, contributing to the antioxidant and radioprotective effects observed with these compounds.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various 1,2-dithiole-3-thione and aminothiol derivatives from published literature.

Table 1: Antibacterial Activity of Dithiolethione Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

| 4-phenyl-1,2-dithiole-3-thione | Staphylococcus aureus | 1.02 - 1.428 | [5] |

| Amikacin (control) | Escherichia coli | - | [5] |

| Amikacin (control) | Pseudomonas aeruginosa | - | [5] |

Table 2: Cytotoxic Activity of Dithiole and Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 5 | A549 (Lung Carcinoma) | 10.67 ± 1.53 | [6] |

| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | [6] |

| Compound d17 | H460 (Non-small cell lung cancer) | 5.93 ± 0.97 | [7] |

| Compound d17 | A549 (Lung Carcinoma) | 6.76 ± 0.25 | [7] |

| Cisplatin (control) | A549 (Lung Carcinoma) | 26.00 ± 3.00 | [8] |

Table 3: Antioxidant Activity of an Aminothiazole Derivative

| Compound/Assay | Activity | Equivalent Concentration | Reference |

| Dendrodoine Analogue (DA) - ABTS radical scavenging | Inhibition of radical formation | 0.17 µM Trolox for 3.07 µM DA | [9] |

| Dendrodoine Analogue (DA) - FRAP | Ferric reducing ability | 110 µM Trolox for 3.07 µM DA | [9] |

| Dendrodoine Analogue (DA) - Deoxyribose degradation | Hydroxyl radical scavenging | 84% protection at 3.07 µM | [9] |

| Dendrodoine Analogue (DA) - NO radical scavenging | Nitric oxide scavenging | 20% scavenging at 3.07 µM | [9] |

Experimental Protocols

Synthesis of 5-(4-aminophenyl)-3H-1,2-dithiole-3-thione

This protocol describes a method for the synthesis of an amino-dithiolethione derivative.[10]

Materials:

-

tert-butyl (E)-(4-(prop-1-en-1-yl)phenyl)carbamate

-

Elemental sulfur

-

High-temperature reaction vessel

Procedure:

-

Combine tert-butyl (E)-(4-(prop-1-en-1-yl)phenyl)carbamate with elemental sulfur in a high-temperature reaction vessel.

-

Heat the reaction mixture to 180°C.

-

Maintain the temperature and stir the reaction mixture for the required duration to allow for the simultaneous formation of the dithiolethione ring and deprotection of the aniline group.

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the product, 5-(4-aminophenyl)-3H-1,2-dithiol-3-thione (ADT-NH2), using appropriate chromatographic techniques.

Nrf2 Activation Assay

This protocol outlines a cell-based assay to determine the activation of the Nrf2 signaling pathway.[10][11][12]

Materials:

-

Hepatoma (HepG2) cells or other suitable cell line

-

Cell culture medium and supplements

-

Test compound (amino-dithiole-one derivative)

-

tert-butylhydroquinone (tBHQ) as a positive control

-

Nuclear extraction kit

-

Nrf2 Transcription Factor Assay Kit (commercially available)

-

Microplate reader

Procedure:

-

Culture HepG2 cells to 80-90% confluency.

-

Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24 hours). Include untreated cells as a negative control and cells treated with tBHQ as a positive control.

-

Following treatment, harvest the cells and isolate nuclear proteins using a nuclear extraction kit according to the manufacturer's instructions.

-

Quantify the protein concentration in the nuclear extracts.

-

Perform the Nrf2 transcription factor activity assay using a commercially available kit. This typically involves incubating the nuclear extracts in microplate wells coated with an oligonucleotide containing the Nrf2 consensus binding site.

-

Detect the bound Nrf2 using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a colorimetric substrate and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the fold activation of Nrf2 by the test compound relative to the untreated control.

Reactive Oxygen Species (ROS) Scavenging Assay

This protocol describes a cell-based assay to measure the ROS scavenging activity of a test compound.[13][14]

Materials:

-

Adherent or suspension cells (e.g., Jurkat or HeLa)

-

Cell culture medium

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Test compound

-

ROS inducer (e.g., tert-Butyl hydroperoxide - TBHP) as a positive control

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate (black plate with a clear bottom is recommended).

-

Treat the cells with the test compound at various concentrations for a predetermined time.

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA solution (e.g., 10 µM in PBS) and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess DCFH-DA.

-

Induce ROS production by treating the cells with an ROS inducer like TBHP (for positive control and to assess scavenging by the test compound).

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

-

The reduction in fluorescence intensity in the presence of the test compound compared to the ROS-induced control indicates its ROS scavenging activity.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[15][16]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound

-

Standard antibiotic (e.g., Amikacin) as a positive control

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and then dilute it to the final desired concentration in MHB.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations of Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway

Caption: Nrf2 signaling pathway activation by amino-dithiole-one compounds.

p53-Mediated Apoptosis Pathway

Caption: Role of aminothiols in the p53-mediated response to DNA damage.

Experimental Workflow for Enzyme Inhibition Assay

References

- 1. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 2. lornajane.net [lornajane.net]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. [Experimental study of combined effect of actoprotectors and radioprotectors in radiation injury] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant activity of an aminothiazole compound: possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. raybiotech.com [raybiotech.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. abcam.co.jp [abcam.co.jp]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. assaygenie.com [assaygenie.com]

- 15. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of RP-54745 on Caspase-3 and Caspase-9 Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP-54745, an amino-dithiole-one antirheumatic compound, has demonstrated notable anticancer properties, particularly in the context of Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma (PEL).[1][2] A key mechanism underlying its therapeutic potential is the induction of apoptosis. This technical guide synthesizes the available data on the effect of RP-54745 on the activation of caspase-3 and caspase-9, critical executioner and initiator caspases in the apoptotic cascade, respectively. The information presented herein is primarily derived from a pivotal study on KSHV-positive PEL cells, which has elucidated the pro-apoptotic capabilities of this compound.

Introduction to RP-54745 and Apoptosis

RP-54745 was initially identified for its immunomodulatory effects, specifically its ability to inhibit the production of interleukin-1 (IL-1) and interfere with the hexose monophosphate (HMP) pathway in stimulated macrophages.[2] More recent research has unveiled its potent anticancer activities, demonstrating its efficacy in suppressing the growth of KSHV-positive PEL cells by inducing tumor cell apoptosis.[1][3]

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or cancerous cells. The process is executed by a family of cysteine proteases known as caspases. The activation of initiator caspases, such as caspase-9, in response to intracellular stress signals, leads to a cascade of events that culminate in the activation of executioner caspases, including caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Effect of RP-54745 on Caspase-3 and Caspase-9 Activation

Treatment of the KSHV-positive PEL cell line, BCBL-1, with RP-54745 has been shown to induce apoptosis, a finding substantiated by the increased cleavage of both caspase-3 and caspase-9.[1] The cleavage of these pro-caspases into their active forms is a definitive indicator of their activation and the engagement of the apoptotic machinery.

Data Summary

While the primary research has qualitatively confirmed the increased cleavage of caspase-3 and caspase-9, specific quantitative data on the fold-increase of the active forms of these caspases following RP-54745 treatment are not yet available in the public domain. The following table summarizes the observed effects.

| Cell Line | Treatment | Effect on Caspase-9 | Effect on Caspase-3 | Other Apoptotic Markers | Reference |

| BCBL-1 (KSHV+ PEL) | RP-54745 | Increased cleavage | Increased cleavage | Increased Bax expression, Decreased Bcl-2 expression | [1] |

Signaling Pathway

The activation of caspase-9 is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is typically initiated by intracellular stresses, leading to changes in the mitochondrial membrane permeability and the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms a complex known as the apoptosome, which facilitates the auto-cleavage and activation of caspase-9. Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, such as caspase-3. The observation that RP-54745 increases the cleavage of both caspase-9 and caspase-3 strongly suggests its pro-apoptotic activity is mediated, at least in part, through the intrinsic apoptotic pathway.[1]

Caption: Intrinsic apoptosis pathway activated by RP-54745.

Experimental Protocols

The following methodologies were employed to assess the effect of RP-54745 on caspase activation and apoptosis.

Cell Culture and Treatment

-

Cell Line: BCBL-1 (KSHV-positive primary effusion lymphoma cell line).

-

Treatment: Cells were treated with specified concentrations of RP-54745 or a vehicle control for 24 hours.[1]

Western Blot Analysis for Cleaved Caspases

This technique is utilized to detect the cleaved and active forms of caspase-3 and caspase-9.

-

Cell Lysis: Following treatment, total cell lysates are prepared. A common method involves lysing the cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay, such as the Bradford or BCA assay, to ensure equal loading.

-

Electrophoresis and Transfer: 30 µg of total cell lysates are resolved by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a nitrocellulose membrane.[1]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for cleaved caspase-3 and cleaved caspase-9. Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The immunoreactive bands are visualized using an enhanced chemiluminescence (ECL) reaction and autoradiography.[1] β-actin is typically used as a loading control to normalize the results.[1]

Caption: Workflow for Western blot analysis of caspase activation.

Flow Cytometry for Apoptosis Quantification

This method provides a quantitative measure of the percentage of apoptotic cells in a population.

-

Cell Staining: After treatment, BCBL-1 cells are harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

-

Data Acquisition: The stained cells are analyzed using a flow cytometer.

-

Data Analysis: The data is analyzed to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations. A significant increase in the percentage of Annexin V-positive cells in the RP-54745-treated group compared to the control group indicates the induction of apoptosis.[1]

Conclusion

The available evidence strongly indicates that RP-54745 induces apoptosis in KSHV-positive PEL cells through a mechanism that involves the activation of the intrinsic apoptotic pathway, as evidenced by the increased cleavage of both initiator caspase-9 and executioner caspase-3.[1] Further research is warranted to quantify the precise dose-dependent effects of RP-54745 on the enzymatic activity of these caspases and to explore its efficacy in other cancer models. The detailed experimental protocols provided herein offer a foundation for such future investigations, which will be crucial for the continued development of RP-54745 as a potential anticancer therapeutic.

References

- 1. Identification of RP-54745, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of RP-54745, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of RP-54745 in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP-54745 is an amino-dithiole-one compound initially identified for its anti-rheumatic properties.[1][2] Subsequent research has unveiled its potential as an anticancer agent, particularly in the context of virus-associated malignancies. This technical guide provides an in-depth overview of the preclinical in vivo efficacy of RP-54745, focusing on its activity in a Kaposi's sarcoma-associated herpesvirus (KSHV)-positive Primary Effusion Lymphoma (PEL) model. The document details the experimental protocols, summarizes the key findings, and illustrates the underlying mechanism of action.

Core Mechanism of Action

RP-54745 functions as a potent inhibitor of Interleukin-1 (IL-1) signaling.[1][3] By targeting the IL-1 pathway, RP-54745 disrupts a critical signaling cascade that promotes inflammation and cell survival in certain cancer types.[1] The inhibition of IL-1 signaling by RP-54745 in cancer cells leads to the induction of apoptosis, or programmed cell death, thereby suppressing tumor growth.[1]

Preclinical Efficacy in Primary Effusion Lymphoma (PEL)

The primary body of evidence for the in vivo anticancer efficacy of RP-54745 comes from a preclinical study utilizing a xenograft model of KSHV-positive Primary Effusion Lymphoma (PEL), an aggressive B-cell lymphoma.[1]

Data Presentation

Table 1: Summary of In Vivo Efficacy of RP-54745 in a PEL Xenograft Model

| Parameter | Vehicle Control | RP-54745 Treated | Outcome |

| Tumor Progression | Significant tumor growth | Effective suppression of tumor progression | [1] |

| Ascites Formation | Pronounced ascites development | Markedly reduced ascites formation | [1] |

| Splenomegaly | Significant enlargement of the spleen | Noticeable reduction in spleen size | [1] |

| Tumor Microenvironment | High infiltration of myeloid and neutrophil cells | Significantly reduced infiltration of inflammatory cells | [1] |

| IL-1 Signaling | High expression of IL-1 signaling molecules (e.g., IL1R1) | Blockade of IL-1 signaling molecule expression | [1] |

Note: Specific quantitative data on ascites volume and spleen weight were not publicly available in the reviewed literature. The table reflects the qualitative outcomes reported in the primary study.

Experimental Protocols

Primary Effusion Lymphoma (PEL) Xenograft Model

A well-established xenograft model of PEL was utilized to evaluate the in vivo efficacy of RP-54745.[1]

-

Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice were used for this study.[1] These mice are immunocompromised, allowing for the successful engraftment of human cancer cells.

-

Cell Line: The KSHV-positive PEL cell line, BCBL-1, was used to induce tumor formation.[1]

-

Tumor Induction: BCBL-1 cells were injected intraperitoneally into the NOD/SCID mice to establish the PEL xenograft.[1]

-

Treatment Regimen:

-

Endpoint Analysis: Following the treatment period, the mice were assessed for tumor progression, including the volume of ascites fluid and the size of the spleen. Histological analysis of splenic tissues was performed to evaluate tumor infiltration and the presence of inflammatory cells.[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the in vivo evaluation of RP-54745.

IL-1 Signaling Pathway and Inhibition by RP-54745

Caption: Simplified IL-1 signaling pathway and the inhibitory action of RP-54745.

Discussion and Future Directions

The available preclinical data strongly suggest that RP-54745 is a promising therapeutic candidate for KSHV-positive PEL. Its ability to suppress tumor growth and reduce the inflammatory tumor microenvironment through IL-1 inhibition provides a solid rationale for further investigation.

To date, the in vivo anticancer efficacy of RP-54745 has been primarily documented in the context of PEL. Future preclinical studies should aim to:

-

Evaluate RP-54745 in other preclinical cancer models: Investigating the efficacy of RP-54745 in other solid and hematological malignancies characterized by IL-1 pathway activation would broaden its potential clinical utility.

-

Conduct dose-response studies: A comprehensive evaluation of different dosing schedules and concentrations would help in defining the optimal therapeutic window for RP-54745.

-

Investigate combination therapies: Assessing the synergistic potential of RP-54745 with standard-of-care chemotherapies or other targeted agents could lead to more effective treatment regimens.

Conclusion

RP-54745 demonstrates significant in vivo efficacy in a preclinical model of Primary Effusion Lymphoma. Its well-defined mechanism of action as an IL-1 inhibitor, coupled with its ability to induce apoptosis and modulate the tumor microenvironment, positions it as a compelling candidate for further development as an anticancer therapeutic. Additional research is warranted to explore its full potential across a broader range of malignancies.

References

Methodological & Application

Application Notes and Protocols for RP-54745 in Primary Effusion Lymphoma (PEL) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Effusion Lymphoma (PEL) is a rare and aggressive form of non-Hodgkin's lymphoma caused by the Kaposi's sarcoma-associated herpesvirus (KSHV).[1][2] It is characterized by malignant lymphomatous effusions in body cavities.[2][3] The prognosis for PEL is poor, highlighting the urgent need for novel therapeutic strategies.[1][4] Key survival pathways in PEL include the PI3K/AKT/mTOR, FOXO, and NF-κB signaling cascades.[1][4]

RP-54745 is an amino-dithiole-one compound originally identified as a potential antirheumatic agent.[5][6] It functions as an inhibitor of interleukin-1 (IL-1) production and also interferes with the hexose monophosphate (HMP) pathway and the exocytosis of lysosomal enzymes.[5][6][7] Recent studies have demonstrated its potent anti-cancer activity in PEL cells, where it induces apoptosis and inhibits tumor growth in a dose-dependent manner.[7] These findings present RP-54745 as a promising candidate for targeted therapy in PEL.

These application notes provide detailed protocols for the in vitro evaluation of RP-54745 on PEL cell lines, including cell culture, viability and apoptosis assays, and analysis of key signaling pathways.

Mechanism of Action of RP-54745 in PEL

RP-54745 exerts its anti-PEL effects through a multi-faceted mechanism. It has been shown to inhibit the production of IL-1 and downregulate the expression of its receptor, IL1R1, and the co-receptor IL1RAP.[7] This disruption of the IL-1 signaling pathway is critical, as this pathway is often highly activated in KSHV-related malignancies.[7]

Furthermore, treatment with RP-54745 leads to the induction of apoptosis in PEL cells. This is evidenced by the increased cleavage of caspases-3 and -9, key executioners of the apoptotic cascade.[7] The compound also modulates the expression of apoptosis-related proteins, causing an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[7]

References

- 1. Heterogeneous Activation of Signaling Pathways and Therapeutic Vulnerabilities in KSHV-Associated Primary Effusion Lymphoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Primary effusion lymphoma - Wikipedia [en.wikipedia.org]

- 3. Lymphoma cell lines: in vitro models for the study of HHV-8+ primary effusion lymphomas (body cavity-based lymphomas) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RP 54745, a potential antirheumatic compound. II. In vivo properties in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of RP-54745, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RP-54745 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP-54745 is an amino-dithiole-one compound that has demonstrated potential as an anti-rheumatic and anti-cancer agent. Its primary mechanism of action is the inhibition of interleukin-1 (IL-1) production and signaling, a key pathway in inflammation and tumorigenesis.[1][2] These application notes provide a detailed overview of the currently available data on the dosage, administration, and effects of RP-54745 in in vivo mouse models, intended to guide researchers in designing preclinical studies.

Data Presentation

Table 1: In Vivo Efficacy of RP-54745 in a Primary Effusion Lymphoma (PEL) Xenograft Mouse Model

| Parameter | Vehicle Control | RP-54745 (5.0 mg/kg) |

| Mouse Strain | NOD/SCID | NOD/SCID |

| Tumor Model | BCBL-1 cell intraperitoneal injection | BCBL-1 cell intraperitoneal injection |

| Administration | Intraperitoneal (IP) | Intraperitoneal (IP) |

| Dosing Schedule | Once daily, 3 days/week for 4 weeks | Once daily, 3 days/week for 4 weeks |

| Tumor Progression | Significant ascites formation and splenomegaly | Suppressed ascites formation and splenomegaly |

| Tumor Microenvironment | Significant tumor infiltration and disordered splenic architecture | Nearly normal splenic architecture |

| Immune Cell Infiltration | High infiltration of myeloid cells (CD11b+) and neutrophils (Ly6G+) | Significantly reduced infiltration of myeloid and neutrophil cells |

| IL-1 Signaling Molecules | High expression of IL-1β, IL1R1, and IL1RAP | Reduced expression of IL-1β, IL1R1, and IL1RAP |

Source: Identification of RP-54745, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC - PubMed Central[1]

Table 2: Summary of Reported In Vivo Dosages for RP-54745 in Mice

| Dosage | Route of Administration | Mouse Model | Observed Effect | Reference |

| 5.0 mg/kg | Intraperitoneal (IP) | Primary Effusion Lymphoma (PEL) Xenograft | Suppressed tumor progression | [1] |

| ~5 mg/kg | Oral | Induced Arthritis | Effective in reducing arthritis symptoms | Agents Actions. 1992 May;36(1-2):127-35. |

| 25 mg/kg | Not specified in abstract | In vivo model to confirm IL-1 inhibition | Diminished LPS-induced IL-1 production | [2] |

Note: Pharmacokinetic and detailed toxicology data for RP-54745 in mouse models are not publicly available at this time. Researchers should conduct their own pharmacokinetic and safety assessments.

Experimental Protocols

Protocol 1: Administration of RP-54745 in a Primary Effusion Lymphoma (PEL) Xenograft Mouse Model

This protocol is based on the methodology described in the study by Chang et al. (2023).[1]

1. Materials:

- RP-54745

- Vehicle (Note: The specific vehicle was not disclosed in the reference study. A common vehicle for similar compounds administered intraperitoneally is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. It is critical to perform solubility and stability testing of RP-54745 in the chosen vehicle prior to in vivo administration. )

- NOD/SCID mice

- BCBL-1 (KSHV-positive PEL) cells

- Sterile PBS

- Syringes and needles for injection

2. Animal Model:

- House NOD/SCID mice in a specific pathogen-free facility.

- Inject mice intraperitoneally with an appropriate number of BCBL-1 cells suspended in sterile PBS to establish the PEL xenograft model.

3. Dosing Solution Preparation:

- Prepare the dosing solution of RP-54745 in the chosen vehicle at the desired concentration to achieve a final dose of 5.0 mg/kg.

- For example, for a 20g mouse, a 100 µL injection volume would require a solution concentration of 1 mg/mL.

- Ensure the solution is sterile-filtered before administration.

4. Administration:

- Seventy-two hours after tumor cell injection, begin treatment.

- Administer RP-54745 (5.0 mg/kg) or vehicle control via intraperitoneal injection.

- The dosing schedule is once daily, three times per week, for a duration of four weeks.[1]

5. Monitoring and Endpoints:

- Monitor animal weight and overall health weekly.

- At the end of the study, euthanize the mice and collect ascites and spleens for analysis.

- Perform histologic analysis of splenic tissues to assess tumor infiltration and architecture.

- Conduct immunohistochemistry to evaluate the expression of immune cell markers (e.g., CD11b, Ly6G) and IL-1 signaling molecules (e.g., IL-1β, IL1R1, IL1RAP) in the tumor microenvironment.[1]

Mandatory Visualization

Caption: Signaling pathway of IL-1 and inhibitory effects of RP-54745.

Caption: Experimental workflow for in vivo efficacy testing of RP-54745.

References

- 1. Identification of RP-54745, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]

RP-54745 Treatment Protocol for BCBL-1 Cell Line: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the treatment of the BCBL-1 cell line with RP-54745, an IL-1 inhibitor with demonstrated anti-cancer activities against Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma (PEL). The provided methodologies are based on published research and are intended to guide researchers in studying the effects of RP-54745 on PEL cell growth, apoptosis, and underlying signaling pathways.

Introduction

Primary Effusion Lymphoma (PEL) is an aggressive B-cell lymphoma caused by Kaposi's sarcoma-associated herpesvirus (KSHV), with limited effective therapeutic options.[1][2] The Interleukin-1 (IL-1) signaling pathway has been identified as a significant contributor to the inflammatory tumor microenvironment and the proliferation of PEL.[1][2] RP-54745, originally developed as an antirheumatic compound, has been identified as a potent inhibitor of IL-1 production and signaling.[1] Research has demonstrated that RP-54745 effectively suppresses the growth of KSHV-positive PEL cell lines, such as BCBL-1, by inducing apoptosis.[1] These findings present RP-54745 as a promising therapeutic agent for KSHV-related malignancies.

The BCBL-1 cell line, established from a patient with PEL, is a widely used in vitro model for studying KSHV-associated lymphomagenesis.[3][4][5][6] It is a suspension cell line that is positive for HHV-8 and negative for Epstein-Barr virus (EBV).[5][6]

Data Presentation

Table 1: In Vitro Efficacy of RP-54745 on BCBL-1 Cell Viability

| RP-54745 Concentration | Treatment Duration | Effect on Cell Viability |

| 0.1 µM | 48 hours | Dose-dependent reduction |

| 0.5 µM | 48 hours | Dose-dependent reduction |

| 1.0 µM | 48 hours | Dose-dependent reduction |

Note: Data compiled from a study demonstrating a dose-dependent inhibition of BCBL-1 cell growth upon treatment with RP-54745 for 48 hours, as determined by WST-1 assays.[1]

Table 2: Effect of RP-54745 on Gene Expression in BCBL-1 Cells

| Gene | RP-54745 Concentration | Treatment Duration | Change in Expression |

| IL-1β | 0.5 µM | 48 hours | Moderately reduced |

| IL1R1 | 0.5 µM | 48 hours | Significantly downregulated |

| IL1RAP | 0.5 µM | 48 hours | Moderately reduced |

Note: Gene expression changes were quantified by RT-qPCR.[1]

Table 3: Effect of RP-54745 on Apoptosis-Related Protein Expression in BCBL-1 Cells

| Protein | Change in Expression/Activity |

| Caspase-3 | Increased cleavage |

| Caspase-9 | Increased cleavage |

| Bax | Increased expression |

| Bcl-2 | Decreased expression |

Note: Changes in protein expression and activity were observed following RP-54745 treatment, indicating the induction of apoptosis.[1]

Experimental Protocols

Cell Culture and Maintenance of BCBL-1 Cells

-

Cell Line: BCBL-1 (ATCC, DSMZ)

-

Media: RPMI-1640 supplemented with 20% heat-inactivated Fetal Bovine Serum (FBS).[5][6]

-

Culture Conditions: Maintain cells in suspension at a density of approximately 0.3-1.0 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.[6]

-

Subculturing: Split the culture 1:2 to 1:4 every 2-4 days to maintain the recommended cell density.[6]

In Vitro RP-54745 Treatment

-

Seed BCBL-1 cells in appropriate culture plates at the desired density.

-

Prepare stock solutions of RP-54745 in a suitable solvent (e.g., DMSO).

-

Treat cells with the indicated concentrations of RP-54745 (e.g., 0.1, 0.5, 1.0 µM).[1] A vehicle control (e.g., DMSO) should be included in all experiments.

-

Incubate the cells for the desired duration (e.g., 48 hours).[1]

Cell Viability Assay (WST-1 Assay)

-

Following RP-54745 treatment, add WST-1 reagent to each well according to the manufacturer's instructions (e.g., Roche).[1]

-

Incubate the plates for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Flow Cytometry)

-

Harvest BCBL-1 cells after RP-54745 treatment.

-

Wash the cells with PBS.

-

Stain the cells with Annexin V and Propidium Iodide (PI) using a commercially available kit, following the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).[1]

Gene Expression Analysis (RT-qPCR)

-

Isolate total RNA from RP-54745-treated and control BCBL-1 cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using primers specific for the target genes (e.g., IL-1β, IL1R1, IL1RAP) and a reference gene (e.g., GAPDH).[1]

-

Analyze the relative gene expression using the ΔΔCt method.

Visualizations

Caption: RP-54745 inhibits IL-1 production, disrupting downstream signaling and inducing apoptosis in BCBL-1 cells.

Caption: Experimental workflow for evaluating the effects of RP-54745 on the BCBL-1 cell line.

References

- 1. Identification of RP-54745, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of RP-54745, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellosaurus cell line BCBL-1 (CVCL_0165) [cellosaurus.org]

- 4. journals.asm.org [journals.asm.org]

- 5. BCBL-1 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Leibniz Institute DSMZ: Details [dsmz.de]

Application Note: Analysis of Apoptosis Induction by RP-54745 Using Flow Cytometry

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RP-54745 is an amino-dithiole-one compound initially identified as a potential antirheumatic agent.[1][2] It functions as an inhibitor of Interleukin-1 (IL-1) production and also interferes with the hexose monophosphate pathway and the exocytosis of lysosomal enzymes in stimulated macrophages.[1][3] Recent studies have demonstrated its anticancer properties, particularly in Kaposi's sarcoma-associated herpesvirus (KSHV)-related primary effusion lymphoma (PEL).[3] RP-54745 has been shown to effectively suppress the growth of PEL cells by inducing apoptosis.[3]

This application note provides a detailed protocol for the analysis of apoptosis in cells treated with RP-54745 using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes.[4][5] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[4][7] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact plasma membrane of live or early apoptotic cells.[4] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA to emit a bright red fluorescence.[4][6]

By co-staining cells with fluorescently-labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often merged with late apoptotic cells).

Data Presentation

The following table summarizes the quantitative data from a study on the effects of RP-54745 on apoptosis in BCBL-1 cells after 24 hours of treatment.

| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |

| Vehicle Control | 0 | 5.2 | 3.1 | 8.3 |

| RP-54745 | 5 | 15.8 | 5.4 | 21.2 |

| RP-54745 | 10 | 28.6 | 10.2 | 38.8 |

Data is representative and compiled from findings reported in the literature where RP-54745 was shown to induce apoptosis in a dose-dependent manner in BCBL-1 cells.[3]

Experimental Protocols

Materials

-

RP-54745

-

Cell line of interest (e.g., BCBL-1)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

FITC Annexin V Apoptosis Detection Kit with PI (or equivalent) containing:

-

FITC Annexin V

-

Propidium Iodide (PI)

-

10X Annexin V Binding Buffer

-

-

Flow cytometry tubes

-

Microcentrifuge

-

Flow cytometer

Protocol for Induction of Apoptosis

-

Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

-

Compound Preparation: Prepare a stock solution of RP-54745 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Treatment: Treat the cells with varying concentrations of RP-54745 (e.g., 5 µM, 10 µM) and a vehicle control (medium with the same concentration of solvent as the highest RP-54745 concentration).

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol for Annexin V and PI Staining

-

Cell Harvesting:

-

Suspension cells: Gently transfer the cells from each well to a separate flow cytometry tube.

-

Adherent cells: Aspirate the culture medium (which may contain floating apoptotic cells and should be collected) and wash the cells with PBS. Trypsinize the cells, neutralize with complete medium, and combine with the collected supernatant.

-

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[8] Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL. To prepare 1X Binding Buffer, dilute the 10X stock with deionized water.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a new flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension.

-

Gently vortex the tube.

-

-

Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[7][8]

-

Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7][8]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

Flow Cytometry and Data Analysis

-

Instrument Setup: Use appropriate laser and filter settings for FITC (typically excited by a 488 nm laser and detected around 530 nm) and PI (excited by a 488 nm laser and detected around 617 nm).

-

Compensation: Set up compensation controls using unstained cells, cells stained only with FITC Annexin V, and cells stained only with PI to correct for spectral overlap.

-

Gating:

-

Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.

-

From the gated cell population, create a FITC Annexin V vs. PI dot plot.

-

-

Quadrant Analysis: Establish quadrants on the dot plot to differentiate between viable (lower left), early apoptotic (lower right), late apoptotic/necrotic (upper right), and necrotic (upper left) cell populations.

-

Data Acquisition: Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

-

Analysis: Determine the percentage of cells in each quadrant for each treatment condition.

Signaling Pathways and Visualizations

RP-54745 has been shown to induce apoptosis through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[3]

Experimental workflow for apoptosis analysis.

RP-54745 induced apoptosis pathway.

Conclusion

Flow cytometry using Annexin V and PI staining is a robust and quantitative method for assessing apoptosis induced by RP-54745. This application note provides a comprehensive protocol for researchers and scientists in drug development to effectively evaluate the pro-apoptotic effects of this compound. The provided data and pathway diagrams offer a clear framework for understanding the mechanism of action of RP-54745.

References

- 1. RP 54745, a potential antirheumatic compound. I. Inhibitor of macrophage stimulation and interleukin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RP 54745, a potential antirheumatic compound. II. In vivo properties in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of RP-54745, an IL-1 Inhibitor Displaying Anticancer Activities for KSHV-Related Primary Effusion Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. miltenyibiotec.com [miltenyibiotec.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. bosterbio.com [bosterbio.com]

Application Notes and Protocols for Detecting Caspase Cleavage Induced by RP-54745 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP-54745 is an investigational small molecule that has been identified as an inhibitor of Interleukin-1 (IL-1) signaling.[1] Emerging research indicates that RP-54745 can induce apoptosis in certain cancer cell lines, a process characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.[1] This document provides a detailed protocol for the detection of caspase cleavage, a key indicator of apoptosis, in cells treated with RP-54745 using Western blotting. The protocol is designed to be a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound.

Introduction to RP-54745 and Apoptosis

RP-54745 has been shown to suppress tumor cell growth by inducing apoptosis.[1] The apoptotic signaling cascade is a tightly regulated process that can be initiated through intrinsic or extrinsic pathways, both of which converge on the activation of executioner caspases. Key executioner caspases, such as Caspase-3, and initiator caspases, like Caspase-9, are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage.[2] The detection of the cleaved, active forms of these caspases by Western blot is a reliable method to confirm the induction of apoptosis.[2][3] Studies have demonstrated that treatment with RP-54745 leads to an increased cleavage of both Caspase-9 and Caspase-3, confirming its pro-apoptotic activity.[1]

Data Presentation

The following table is a template for summarizing quantitative data obtained from Western blot experiments investigating the effect of RP-54745 on caspase cleavage. Researchers should populate this table with their own experimental data.

| RP-54745 Concentration (µM) | Treatment Time (hours) | Pro-Caspase-3 Band Intensity (Arbitrary Units) | Cleaved Caspase-3 (p17/19) Band Intensity (Arbitrary Units) | Fold Change in Cleaved Caspase-3 | Pro-Caspase-9 Band Intensity (Arbitrary Units) | Cleaved Caspase-9 (p35/37) Band Intensity (Arbitrary Units) | Fold Change in Cleaved Caspase-9 |

| 0 (Vehicle Control) | 24 | 1.0 | 1.0 | ||||

| 0.1 | 24 | ||||||

| 0.5 | 24 | ||||||

| 1.0 | 24 | ||||||

| 5.0 | 24 | ||||||

| 0 (Vehicle Control) | 48 | 1.0 | 1.0 | ||||

| 0.1 | 48 | ||||||

| 0.5 | 48 | ||||||

| 1.0 | 48 | ||||||

| 5.0 | 48 |

Fold change is calculated by normalizing the band intensity of the cleaved caspase to a loading control (e.g., β-actin or GAPDH) and then comparing the treated samples to the vehicle control.

Experimental Protocols

This section provides a detailed methodology for performing a Western blot to detect the cleavage of Caspase-3 and Caspase-9 in cell cultures treated with RP-54745.

Materials and Reagents

-

Cell culture medium (appropriate for the cell line)

-

RP-54745 (dissolved in a suitable solvent, e.g., DMSO)

-

Vehicle control (e.g., DMSO)